Medrysone
Overview
Description
It is structurally similar to progesterone but does not exhibit progestogenic or androgenic activity . Medrysone is known for its anti-inflammatory properties and is used in the form of eye drops to treat conditions such as allergic conjunctivitis, vernal conjunctivitis, episcleritis, and epinephrine sensitivity .
Mechanism of Action
Target of Action
Medrysone is a synthetic glucocorticoid used in ophthalmology . It primarily targets the glucocorticoid receptor . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
Upon binding to the glucocorticoid receptor, this compound triggers a series of cellular events. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This complex then migrates to the nucleus and binds to genetic elements, causing activation and repression of the involved genes in the inflammatory pathway . This interaction leads to the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
This compound affects the arachidonic acid pathway. By inducing lipocortins, it inhibits the release of arachidonic acid, a common precursor for inflammatory mediators like prostaglandins and leukotrienes . This results in the suppression of these mediators, thereby reducing inflammation. Additionally, this compound has been found to enhance IL-4 induced M2 polarization of macrophages, promoting VEGF and CCL2 secretion in IL-4 induced M2-like polarization .
Pharmacokinetics
As a topical glucocorticoid applied ophthalmically, it is reasonable to infer that this compound is absorbed through the ocular tissues where it exerts its anti-inflammatory effects .
Result of Action
This compound’s action results in the inhibition of the acute inflammatory response. It reduces edema, fibrin deposition, capillary dilation, and phagocytic migration. It also inhibits capillary proliferation, deposition of collagen, and scar formation . Furthermore, this compound has been found to promote the repair of corneal injury by inducing the M2 polarization of macrophages .
Action Environment
Environmental factors can influence the action of this compound. For instance, microbial transformation of this compound with certain filamentous fungi has been shown to yield new metabolites with enhanced anti-inflammatory potential . Moreover, this compound was identified in sludge samples from wastewater treatment plants, suggesting that environmental presence could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Medrysone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor in the cytosol, which then migrates to the nucleus and binds to genetic elements, causing activation and repression of genes involved in the inflammatory pathway . This compound inhibits the activity of phospholipase A2, leading to a decrease in the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It promotes the polarization of macrophages to an M2-like phenotype, which is associated with anti-inflammatory and tissue repair functions . In corneal injury models, this compound enhances the expression of M2 markers and promotes the secretion of vascular endothelial growth factor (VEGF) and chemokine (C-C motif) ligand 2 (CCL2), facilitating wound healing . Additionally, this compound influences cell signaling pathways by enhancing IL-4 induced STAT6 activation, which is crucial for M2 macrophage polarization .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the glucocorticoid receptor in the cytosol. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes . This compound inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators . This mechanism helps in controlling inflammation and promoting tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound promotes myelin repair by enhancing oligodendrocyte activity and myelin basic protein levels in a mouse model of demyelination . The stability and degradation of this compound in vitro and in vivo are crucial for its long-term effects on cellular function. This compound’s ability to promote corneal injury repair by inducing M2 macrophage polarization has been observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of multiple sclerosis, this compound treatment led to increased oligodendrocyte activity and myelin repair at specific dosages . High doses of this compound may lead to toxic or adverse effects, such as increased intraocular pressure in susceptible individuals . It is essential to determine the optimal dosage to balance therapeutic benefits and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of phospholipase A2 activity, which reduces the release of arachidonic acid . This inhibition affects the production of pro-inflammatory mediators and modulates the inflammatory response. This compound’s metabolism can be influenced by other compounds, such as viloxazine and voriconazole, which can alter its serum concentration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with glucocorticoid receptors . Once bound to the receptor, the this compound-receptor complex translocates to the nucleus, where it exerts its effects on gene transcription. The distribution of this compound within ocular tissues is crucial for its therapeutic efficacy in treating inflammatory eye conditions .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol and nucleus. After binding to the glucocorticoid receptor in the cytosol, the this compound-receptor complex translocates to the nucleus, where it binds to glucocorticoid response elements on DNA . This localization is essential for this compound’s activity in modulating gene expression and controlling inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Medrysone is synthesized through a series of chemical reactions starting from progesterone. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the quality and consistency of this compound.
Chemical Reactions Analysis
Types of Reactions: Medrysone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure of this compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound include various hydroxylated and methylated derivatives . These derivatives are studied for their potential pharmacological activities and therapeutic applications.
Scientific Research Applications
Medrysone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound to study the effects of structural modifications on glucocorticoid activity. In biology, it is used to investigate the mechanisms of inflammation and immune response. In medicine, this compound is primarily used for its anti-inflammatory properties in the treatment of ocular conditions
Comparison with Similar Compounds
Medrysone is structurally similar to other glucocorticoids such as dexamethasone and betamethasone . it is unique in its specific modifications, including the hydroxyl group at the 11-beta position and the methyl group at the 6-alpha position . These modifications contribute to its distinct pharmacological profile and reduced side effects compared to other glucocorticoids . Similar compounds include fluorometholone, prednisolone, and hydrocortisone .
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENKSODFLBBHQ-ILSZZQPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045371 | |
Record name | Medrysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e-02 g/L | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This migrates to the nucleus and binds to genetic elements which cause activation and repression of the involved genes in the inflammatory pathway. | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2668-66-8 | |
Record name | Medrysone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2668-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Medrysone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668668 | |
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Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
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Record name | medrysone | |
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Record name | Medrysone | |
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Record name | Medrysone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.371 | |
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Record name | MEDRYSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UFC189XF | |
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Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.5 °C | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does medrysone exert its anti-inflammatory effects?
A: this compound, similar to other glucocorticoids, interacts with specific intracellular glucocorticoid receptors. [] This interaction leads to the formation of a complex that binds to DNA, thereby modifying gene expression. [] Consequently, the synthesis of certain anti-inflammatory proteins is induced, while the production of some inflammatory mediators is inhibited. [] This process culminates in a reduction of chronic inflammation and autoimmune reactions. []
Q2: Does this compound influence prostaglandin E2 (PGE2) levels in cases of ocular inflammation?
A: Yes, research indicates that topical application of this compound can significantly inhibit the increase in PGE2 levels in the aqueous humor of rabbit eyes with experimentally induced uveitis. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol.
Q4: Is there information available about this compound's compatibility with various materials or its stability under specific conditions in the provided research?
A4: The provided research papers primarily focus on this compound's biological activity and clinical effects. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q5: Do the provided research articles indicate any catalytic properties of this compound or its application in catalytic reactions?
A5: The research papers provided focus on the pharmacological properties and clinical applications of this compound. There is no mention of catalytic properties or applications for this compound.
Q6: Have computational methods been employed to study this compound's interactions or predict its activity?
A6: While computational chemistry techniques are valuable for drug discovery, the provided research papers primarily focus on in vitro and in vivo studies of this compound. Information about computational studies or models related to this compound is limited in this context.
Q7: What is known about the stability of this compound in various formulations?
A: The provided research papers primarily focus on the clinical application of this compound, particularly its topical use in ophthalmology. [, , , ] While the papers mention the use of this compound in various formulations like suspensions and ointments, [, ] detailed investigations on the long-term stability of these formulations under different conditions are not extensively discussed.
Q8: Does the provided research discuss SHE (Safety, Health, and Environment) regulations specifically related to this compound?
A8: The research articles primarily concentrate on this compound's biological activity and clinical use. Specific details regarding SHE regulations are not extensively covered within these research papers.
Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A9: The provided research papers do not delve deeply into the detailed pharmacokinetic profile of this compound. Further research is needed to elucidate its ADME properties fully.
Q10: What models have been used to investigate the efficacy of this compound?
A10: Researchers have used various experimental models to assess this compound's efficacy. These include:
- Rabbit models of uveitis: Intravenously administered human serum albumin (HSA) in rabbits, previously sensitized with intravitreal HSA, induces uveitis. [] This model has been utilized to evaluate the effects of topical this compound on inflammatory responses, particularly its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration. []
- Rabbit models of fungal keratitis: Researchers have investigated the impact of topical this compound on the incidence and progression of experimentally induced fungal keratitis in rabbits. []
- Rabbit models of allergic conjunctivitis: This model involves instilling Timothy grass pollen into the eyes of human subjects to elicit an allergic response, which is then assessed by measuring tear protein concentration. Various eye medications, including this compound, have been evaluated for their ability to reduce elevated tear protein levels. []
Q11: Is there evidence of resistance developing to this compound treatment?
A11: The development of resistance to this compound is not a primary focus within the provided research articles. More research is needed to ascertain the potential for resistance development with this compound treatment.
Q12: What are the known toxicological effects of this compound?
A12: While this compound is generally well-tolerated, some studies indicate potential adverse effects.
Q13: Are there specific drug delivery strategies being explored for this compound?
A13: The research papers mainly focus on conventional topical administration of this compound, especially in ophthalmology. Targeted drug delivery strategies are not extensively discussed within these research articles.
Q14: Are there specific biomarkers associated with this compound's efficacy or safety?
A14: The identification of specific biomarkers to predict this compound efficacy or monitor its potential adverse effects is not a central focus within these research papers.
Q15: What analytical methods have been used to study this compound?
A15: The research papers describe the use of various analytical techniques for studying this compound's effects:
- Slit-lamp examination: This technique is used to assess ocular inflammation in rabbit models of uveitis and keratitis. [, ] Researchers use this method to evaluate the severity of hyperemia, flare, and cellular infiltration in the anterior chamber of the eye. [, ]
- Aqueous humor analysis: In studies involving rabbit models of uveitis, researchers collect aqueous humor samples to analyze the levels of various inflammatory markers. [] These include protein content, ascorbic acid levels, and PGE2 concentration, providing insights into the drug's impact on blood-aqueous barrier integrity and inflammatory mediator production. []
- Tear protein measurement (Refractometry): In a human model of allergic conjunctivitis, refractometry is employed to quantify protein concentration in tears. [] This method allows researchers to assess the effectiveness of various eye medications, including this compound, in reducing allergen-induced tear protein elevation. []
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